1H-Imidazole-4-ethanol, 1-hexyl-
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Overview
Description
1H-Imidazole-4-ethanol, 1-hexyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanol, 1-hexyl- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of the Ethanol Group: The ethanol group can be introduced through the reaction of imidazole with ethylene oxide under basic conditions.
Addition of the Hexyl Group: The hexyl group can be added via alkylation using hexyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of 1H-Imidazole-4-ethanol, 1-hexyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-ethanol, 1-hexyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, strong bases.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-4-ethanol, 1-hexyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-ethanol, 1-hexyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
1H-Imidazole-4-ethanol, 1-hexyl- can be compared with other imidazole derivatives:
1H-Imidazole-4-ethanol: Lacks the hexyl group, resulting in different solubility and reactivity properties.
1H-Imidazole-4-methanol, 1-hexyl-: Contains a methanol group instead of ethanol, affecting its chemical behavior and applications.
Uniqueness: The presence of both the hexyl group and the ethanol moiety in 1H-Imidazole-4-ethanol, 1-hexyl- imparts unique chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
62773-13-1 |
---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(1-hexylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C11H20N2O/c1-2-3-4-5-7-13-9-11(6-8-14)12-10-13/h9-10,14H,2-8H2,1H3 |
InChI Key |
YOQAHGIBPTXAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(N=C1)CCO |
Origin of Product |
United States |
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